molecular formula C15H13ClO B8157350 2-(Benzyloxy)-1-chloro-3-vinylbenzene

2-(Benzyloxy)-1-chloro-3-vinylbenzene

Cat. No.: B8157350
M. Wt: 244.71 g/mol
InChI Key: VYXVANURQADMFR-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-chloro-3-vinylbenzene is a substituted aromatic compound characterized by a benzene ring functionalized with three distinct groups:

  • Chlorine at position 1 (meta to the benzyloxy group).
  • Benzyloxy (a benzyl ether group) at position 2.
  • Vinyl (ethenyl) at position 3.

The vinyl group introduces reactivity for polymerization or cross-linking, while the benzyloxy and chloro substituents modulate electronic effects and steric hindrance.

Properties

IUPAC Name

1-chloro-3-ethenyl-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-2-13-9-6-10-14(16)15(13)17-11-12-7-4-3-5-8-12/h2-10H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXVANURQADMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=CC=C1)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Benzyloxy)-1-chloro-3-vinylbenzene involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxy-1-chloro-3-vinylbenzene.

    Benzyloxy Group Introduction: The hydroxyl group is converted to a benzyloxy group through a nucleophilic substitution reaction. This can be achieved by reacting the starting material with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-chloro-3-vinylbenzene can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.

    Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-(Benzyloxy)-3-vinylbenzene.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophiles like sodium azide or potassium thiolate can be used in substitution reactions, typically in the presence of a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: 2-(Benzyloxy)-3-vinylbenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-1-chloro-3-vinylbenzene has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential applications in drug discovery and development. The compound’s derivatives can be screened for therapeutic effects against various diseases.

    Industry: Used in the production of specialty chemicals and materials. Its derivatives can be incorporated into polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-chloro-3-vinylbenzene depends on its specific application

    Molecular Targets: The compound or its derivatives may bind to specific enzymes, receptors, or proteins, modulating their activity.

    Pathways Involved: The interaction with molecular targets can trigger signaling pathways, leading to desired biological or chemical effects. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound’s closest structural analogues differ in substituent type, position, or chain length. Below is a comparative analysis based on available data from authoritative sources:

Table 1: Substituent Comparison of 2-(Benzyloxy)-1-chloro-3-vinylbenzene and Analogues
Compound Name CAS Number Substituents (Position) Key Structural Differences Source
This compound Not provided 1-Cl, 2-OBz, 3-vinyl Reference compound N/A
2-(Benzyloxy)-4-bromo-1-chloro-3-methylbenzene 2901065-26-5 1-Cl, 2-OBz, 3-methyl, 4-Br Methyl at C3, bromine at C4
1-Bromo-3-chloro-2-[(4-methoxyphenyl)methoxymethyl]benzene 1280647-32-6 1-Br, 3-Cl, 2-[(4-MeOPh)methoxymethyl] Bromine at C1, extended methoxy substituent
3-Phenyldodecane 4621-36-7 Alkyl chain (dodecyl) at C1 No aromatic substituents; aliphatic chain

Detailed Analysis of Differences

Substituent Reactivity: The vinyl group in this compound enables participation in Diels-Alder reactions or radical polymerization, unlike methyl or bromine substituents in analogues .

Electronic Effects: The benzyloxy group (electron-donating) at C2 in both the target compound and its methyl/bromo analogue stabilizes electrophilic aromatic substitution at the para position.

Steric Considerations :

  • The methyl group at C3 in the brominated analogue reduces steric hindrance compared to the bulkier vinyl group, which may influence catalytic cross-coupling efficiency.

Aliphatic vs. Aromatic Chains :

  • Compounds like 3-Phenyldodecane lack functional groups (e.g., Cl, Br, vinyl) critical for reactivity, making them less versatile in synthesis despite similar hydrocarbon frameworks.

Research Findings and Implications

  • Synthetic Utility : The vinyl group in this compound offers pathways for creating conjugated polymers or functionalized styrenic materials, whereas brominated analogues are better suited for palladium-catalyzed cross-couplings .
  • Stability : Chlorine at C1 increases resistance to oxidation compared to bromine-substituted derivatives, which may degrade under harsh conditions .
  • Limitations: No direct studies on the target compound’s thermal stability or solubility were located; predictions are based on substituent trends.

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